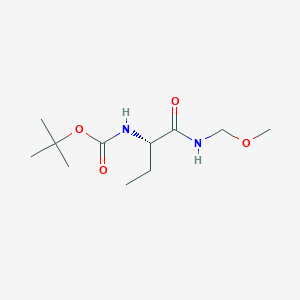

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide

Vue d'ensemble

Description

“(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” is a compound that involves the Boc (tert-butyl carbamate) group. The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The Boc group is a carbamate. In the context of amino functions, primary amines are unique because they can accommodate two such groups . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is generally the first option when there is a need to protect an amino function, due to the attractive properties of the resulting so-called Boc-derivative .Applications De Recherche Scientifique

- (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide serves as a building block for constructing peptides. Researchers use it in solid-phase peptide synthesis (SPPS) to create custom peptides for drug development, biological studies, and diagnostics .

- (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide contributes to the development of novel pharmaceuticals .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Drug Discovery and Medicinal Chemistry

Protein Engineering and Site-Specific Labeling

Peptidomimetics and Foldamers

Chemical Biology and Bioconjugation

Materials Science and Surface Modification

These applications demonstrate the versatility and importance of Boc-protected amino acids, including (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide , across various scientific disciplines. Researchers continue to explore novel uses for these compounds, driving advancements in chemistry, biology, and medicine . If you’d like more detailed information on any specific application, feel free to ask!

Mécanisme D'action

Target of Action

The compound “(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” contains a Boc-protected amino group. Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis .

Mode of Action

The Boc group in “(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” can be removed under acidic conditions . This deprotection reveals the amine group, which can then interact with other molecules or participate in further reactions .

Result of Action

The result of the action of “(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” would depend on the context in which it’s used. In a synthetic chemistry context, for example, the Boc group could be removed to reveal an amine that can participate in further reactions .

Action Environment

The action of “(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-7-8(9(14)13(5)16-6)12-10(15)17-11(2,3)4/h8H,7H2,1-6H3,(H,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETSWVCUPQBUGT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)

![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)

![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)